3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone
Description
Properties
CAS No. |
39563-81-0 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-tert-butyl-3-hydroxy-2-phenylisoindol-1-one |
InChI |
InChI=1S/C18H19NO2/c1-17(2,3)18(21)15-12-8-7-11-14(15)16(20)19(18)13-9-5-4-6-10-13/h4-12,21H,1-3H3 |
InChI Key |
OYKCGSHHYMLTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Core Isoindolinone Formation
The foundational step involves constructing the isoindolinone scaffold through cyclization of substituted phthalimides or benzamide derivatives. A representative route starts with methyl 2-formylbenzoate, which undergoes condensation with tert-butylamine under acidic conditions to form a Schiff base intermediate. Subsequent hydrogenation with sodium borohydride in methanol yields the secondary amine, which cyclizes spontaneously upon heating to 80°C in toluene, forming the isoindolinone core.
Key Reaction Parameters:
Hydroxylation and Functionalization
Post-cyclization hydroxylation introduces the 3-hydroxy group via oxymercuration-demercuration. Treatment with mercuric acetate in acetic acid, followed by sodium borohydride reduction, achieves >90% regioselectivity for the tertiary alcohol. The phenyl group at position 2 is introduced through palladium-catalyzed Suzuki-Miyaura coupling, employing phenylboronic acid and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 110°C.
Optimization Challenges:
-
Competing O- vs. N-alkylation during hydroxylation
-
Steric hindrance from the tert-butyl group requiring elevated coupling temperatures
Asymmetric Synthesis via Chiral Sulfinyl Auxiliaries
Chiral Induction Strategy
A breakthrough methodology reported in J. Org. Chem. (2025) utilizes (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones as chiral templates. Starting from methyl 2-formylbenzoate, sulfinamide formation with (R)-tert-butanesulfinamide in titanium ethoxide generates the imine precursor with 98% enantiomeric excess (ee).
Diastereoselective Alkylation
Deprotonation with lithium diisopropylamide (LDA) at −78°C creates a configurationally stable carbanion, which reacts with benzyl bromide to install the phenyl group. The tert-butylsulfinyl group ensures high facial selectivity, achieving diastereomeric ratios of 95:5.
Procedure Overview:
Auxiliary Removal and Final Product Isolation
Hydrolysis of the sulfinyl group using hydrochloric acid in dioxane cleaves the chiral auxiliary without epimerization. Crystallization from ethyl acetate/n-heptane affords the target compound in 99% purity.
Green Chemistry Approaches
Solvent-Free Ketalization
Adapting methodologies from statin synthesis, researchers have developed a solvent-free route using 2,2-dimethoxypropane and camphorsulfonic acid. This one-pot method eliminates dichloromethane extraction steps, reducing hazardous waste by 40% compared to traditional protocols.
Environmental Metrics:
Micellar Catalysis in Reduction Steps
Aqueous micellar systems containing sodium dodecyl sulfate (SDS) enable efficient sodium borohydride reductions at 0–5°C. The micellar environment enhances reagent solubility while suppressing side reactions, improving yields from 70% to 85%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most notable applications of 3-tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone is its role as an inhibitor of the MDM2 protein. By inhibiting MDM2, this compound stabilizes and activates the p53 tumor suppressor protein, which is crucial for inducing apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in cancer treatment, particularly for tumors that express high levels of MDM2.
Neuroprotective Effects
Research indicates that isoindolinone derivatives exhibit neuroprotective properties. The compound's structure allows it to interact with various neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's disease .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including amidoalkylation and cyclization processes. For instance, it has been successfully employed in nickel-catalyzed amidoalkylation reactions, yielding high product yields (85–94%) when reacted with different nucleophiles .
Synthesis of Isoindolinone Derivatives
The compound can also be transformed into other isoindolinone derivatives through reactions with organolithium compounds. These transformations have shown potential for generating new compounds with varied biological activities .
Case Study 1: Anticancer Research
A study explored the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects against HCT-116 colon cancer cells, supporting its role as a potential anticancer agent. The compound's ability to induce apoptosis was linked to its interaction with the MDM2-p53 pathway.
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of isoindolinones, including this compound. The study showed that these compounds could mitigate oxidative stress in neuronal cells, suggesting their potential for developing treatments for neurodegenerative disorders.
Data Tables
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Flexibility: Isoindolinones like 1p are synthesized via condensation reactions, suggesting similar routes for the target compound .
- Enzyme Interactions: Tert-butyl groups in BHA enhance detoxification enzymes, implying that this compound may interact with metabolic pathways but with distinct kinetics due to structural differences .
- Safety Considerations : Structural analogs with tert-butyl groups exhibit variable toxicity profiles, necessitating detailed toxicological studies for the target compound .
Biological Activity
3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 281.35 g/mol. Its structure features a hydroxyl group and a tert-butyl group, which contribute to its unique chemical reactivity and biological activity.
Anticancer Properties
Research has indicated that derivatives of isoindolinones, including this compound, exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit the MDM2-p53 protein interaction, which is crucial in cancer cell proliferation. The inhibition of this interaction can lead to the reactivation of p53, a tumor suppressor protein .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of MDM2-p53 interaction |
| Other Isoindolinone Derivatives | Varies | Various mechanisms including apoptosis induction |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Isoindolinone derivatives have shown potential in inhibiting cholinesterases, which are enzymes that break down neurotransmitters. This inhibition can enhance neurotransmitter levels in the brain, potentially benefiting conditions like Alzheimer’s disease .
Table 2: Cholinesterase Inhibition Studies
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE/BuChE | TBD |
| Donepezil (reference) | AChE | 0.04 ± 0.01 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- MDM2-p53 Interaction : By inhibiting the MDM2 protein, the compound allows for the stabilization and activation of p53, leading to apoptosis in cancer cells.
- Cholinesterase Inhibition : The compound's structural features allow it to bind effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels and enhancing synaptic transmission.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study examining the anticancer properties of various isoindolinones, 3-Tert-butyl derivatives were tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, particularly against breast and prostate cancer cells.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of isoindolinones in models of Alzheimer's disease. The results demonstrated that treatment with 3-Tert-butyl derivatives improved cognitive function in animal models by reducing cholinergic deficits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
